molecular formula C10H15BO2 B6243234 [2-(butan-2-yl)phenyl]boronic acid CAS No. 2225151-86-8

[2-(butan-2-yl)phenyl]boronic acid

Cat. No.: B6243234
CAS No.: 2225151-86-8
M. Wt: 178.04 g/mol
InChI Key: MPGPVHMCNDIRLK-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Organoboron Chemistry

The journey of organoboron chemistry began in the mid-20th century, with early explorations into compounds containing a carbon-boron bond. numberanalytics.comnumberanalytics.com The field gained substantial momentum through the pioneering work of Herbert C. Brown, whose research laid a robust foundation for the development of organoboron chemistry as it is known today. numberanalytics.com Initially, the synthesis of organoboron compounds was a complex endeavor, often resulting in low yields. nih.gov However, the discovery of reactions like hydroboration revolutionized the accessibility of these compounds, transforming them from chemical curiosities into indispensable tools for organic synthesis. thieme.de Over the decades, the field has witnessed an exponential increase in research, leading to the development of a vast array of organoboron reagents and reactions that are now staples in both academic and industrial laboratories. thieme.de

Significance of Arylboronic Acids as Synthetic Intermediates and Catalysts

Arylboronic acids are a prominent class of organoboron compounds that have become cornerstones of modern organic synthesis. numberanalytics.comnumberanalytics.com Their stability, low toxicity, and ease of handling make them highly attractive reagents. nih.govresearchgate.net One of their most significant applications is in the Suzuki-Miyaura cross-coupling reaction, a powerful method for forming carbon-carbon bonds, which is widely used in the synthesis of complex molecules, including pharmaceuticals and advanced materials. numberanalytics.comnih.gov Beyond their role as coupling partners, arylboronic acids have also emerged as effective catalysts in a variety of organic transformations. rsc.orgresearchgate.net They can catalyze reactions such as amidations, C-alkylation, and allylation reactions, often proceeding with high efficiency and selectivity under mild conditions. rsc.orgresearchgate.netacs.org Their catalytic activity is attributed to their ability to act as Lewis acids and to form reactive intermediates. wikipedia.org

Overview of the Unique Reactivity Profile of the Boronic Acid Moiety

The reactivity of the boronic acid functional group, -B(OH)₂, is central to its utility in organic chemistry. The boron atom in a boronic acid is sp²-hybridized and possesses a vacant p-orbital, rendering it a Lewis acid. researchgate.netwikipedia.org This Lewis acidity allows boronic acids to interact with and activate a range of functional groups. A key feature of their reactivity is the ability to form reversible covalent complexes with diols, amino acids, and other molecules containing vicinal Lewis base donors. wikipedia.org This property is fundamental to their use in sensing and molecular recognition. wikipedia.orgacs.org

Furthermore, the boronic acid moiety can undergo transmetalation, a crucial step in many cross-coupling reactions where the organic group is transferred to a transition metal catalyst. wikipedia.orgrsc.org The reactivity of the boronic acid can be finely tuned by altering the electronic and steric properties of the aryl group to which it is attached. acs.org For instance, electron-deficient arylboronic acids often exhibit enhanced catalytic activity. nih.gov The boronic acid group can also participate in oxidative additions and can be transformed into other functional groups, highlighting its versatility in synthetic chemistry. acs.orgnih.gov

Properties

CAS No.

2225151-86-8

Molecular Formula

C10H15BO2

Molecular Weight

178.04 g/mol

IUPAC Name

(2-butan-2-ylphenyl)boronic acid

InChI

InChI=1S/C10H15BO2/c1-3-8(2)9-6-4-5-7-10(9)11(12)13/h4-8,12-13H,3H2,1-2H3

InChI Key

MPGPVHMCNDIRLK-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CC=C1C(C)CC)(O)O

Purity

95

Origin of Product

United States

Physicochemical Properties of 2 Butan 2 Yl Phenyl Boronic Acid

The compound [2-(butan-2-yl)phenyl]boronic acid is an ortho-substituted arylboronic acid. The presence of the butan-2-yl group at the ortho position relative to the boronic acid moiety introduces specific steric and electronic characteristics that can influence its reactivity and physical properties.

PropertyValue
Molecular Formula C₁₀H₁₅BO₂
Molecular Weight 178.04 g/mol cymitquimica.combiosynth.com
CAS Number 2225151-86-8 biosynth.com
Appearance Inquire for details
Solubility Inquire for details

This table is based on available data and may not be exhaustive.

Synthesis of 2 Butan 2 Yl Phenyl Boronic Acid

The synthesis of arylboronic acids, including [2-(butan-2-yl)phenyl]boronic acid, can generally be achieved through several established methods. A common and traditional approach involves the reaction of an organometallic reagent, such as a Grignard or organolithium species, with a trialkyl borate. nih.govchemicalbook.com

For this compound, a plausible synthetic route would start from 1-bromo-2-(butan-2-yl)benzene. This starting material can be converted to its corresponding Grignard reagent by reacting it with magnesium metal. Subsequent treatment of the Grignard reagent with a trialkyl borate, such as trimethyl borate, followed by acidic workup, would yield the desired this compound.

An alternative and widely used modern method is the Miyaura borylation reaction. nih.govwikipedia.org This palladium-catalyzed cross-coupling reaction utilizes a diboron (B99234) reagent, such as bis(pinacolato)diboron (B136004), to introduce the boronic acid functionality onto an aryl halide or triflate. This method offers excellent functional group tolerance and is often preferred for the synthesis of complex arylboronic acids.

Research Findings

Palladium-Catalyzed Miyaura Borylation of Aryl Halides and Triflates

The palladium-catalyzed Miyaura borylation is a widely used method for the synthesis of arylboronic esters from aryl halides or triflates. beilstein-journals.orgacsgcipr.org The reaction typically employs a palladium catalyst, a phosphine ligand, a base, and a boron source, most commonly bis(pinacolato)diboron (B136004) (B₂pin₂) or pinacolborane (HBpin). beilstein-journals.orgnih.gov

General Reaction Scheme:

ortho-substituted aryl halide/triflate + B₂pin₂/HBpin --(Pd catalyst, ligand, base)--> ortho-substituted arylboronate ester

This method has proven to be highly efficient for a wide range of substrates, including sterically hindered ortho-substituted aryl halides. nih.gov The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands such as SPhos often providing high catalytic activity. nih.gov This system allows for the conversion of aryl and heteroaryl iodides, bromides, and even some chlorides into their corresponding pinacol (B44631) boronate esters with relatively low catalyst loadings and short reaction times. nih.gov The reaction conditions are generally mild enough to tolerate a variety of functional groups, including carbonyls, cyano, and nitro groups. acs.org

Table 1: Examples of Palladium-Catalyzed Miyaura Borylation of Ortho-Substituted Aryl Halides
Aryl HalideBoron SourceCatalyst SystemProductYield (%)Reference
2-BromomesitylenePinacolboranePdCl₂(CH₃CN)₂ / SPhos2-Mesitylboronate ester90 nih.gov
2-ChlorotoluenePinacolboranePdCl₂(CH₃CN)₂ / SPhos2-Tolylboronate esterModest nih.gov
4-BromobenzophenonePinacolboranePd(dba)₂ / SPhos4-Benzoylphenylboronate ester>95 nih.gov

Iridium-Catalyzed C-H Borylation for Direct Functionalization

A more recent and highly atom-economical approach is the direct C-H borylation of aromatic compounds, catalyzed by iridium complexes. rsc.orgscispace.com This method allows for the direct conversion of an aromatic C-H bond to a C-B bond, avoiding the need for pre-functionalized aryl halides or organometallic reagents. nih.gov

The regioselectivity of iridium-catalyzed C-H borylation is primarily governed by steric effects, with borylation occurring at the least hindered C-H bond. scispace.com This makes it an ideal method for the synthesis of certain ortho-substituted arylboronic acids where the ortho position is sterically accessible. For substrates with directing groups, such as amides or ketones, iridium catalysts can achieve high ortho-selectivity. scispace.commdpi.com

For instance, the ortho-selective C-H borylation of aryl ketones can be achieved using an iridium(I) complex with AsPh₃ as a ligand. scispace.com This reaction proceeds at elevated temperatures and is compatible with various functional groups. scispace.com Similarly, the use of specific ligands can direct the borylation to the ortho position of fluoroarenes. researchgate.netacs.org

Table 2: Examples of Iridium-Catalyzed Ortho-C-H Borylation
SubstrateBoron SourceCatalyst SystemProductRegioselectivityReference
AcetophenoneB₂pin₂[Ir(OMe)(cod)]₂ / AsPh₃ortho-Borylated acetophenoneExcellent scispace.com
BenzamidesB₂pin₂Ir-catalyst / thiophenylpyridine ligandortho-Borylated benzamideHigh mdpi.com
FluoroarenesHBpinIr-catalyst / spirobipyridine ligandortho-Borylated fluoroareneHigh researchgate.net

The synthesis of this compound and its ortho-substituted analogues can be achieved through a variety of methodologies. Classical organometallic approaches, such as Grignard reagent-mediated borylation and lithiation-borylation sequences, remain valuable, particularly when specific starting materials are readily available. However, modern transition metal-catalyzed methods, especially palladium-catalyzed Miyaura borylation and iridium-catalyzed C-H borylation, offer significant advantages in terms of efficiency, functional group tolerance, and milder reaction conditions. The choice of the most appropriate synthetic route will depend on factors such as the availability of starting materials, the presence of other functional groups, and the desired scale of the reaction.

Emerging Nickel-Catalyzed Borylation Methods

In recent years, nickel-catalyzed borylation has emerged as a cost-effective and powerful alternative to traditional palladium-catalyzed methods for the synthesis of arylboronic acids. repec.orgorganic-chemistry.org Nickel's unique reactivity and lower cost make it an attractive option for C-H bond functionalization. repec.org

A significant advancement in this area is the nickel-catalyzed, silyl-directed ortho-borylation of arenes. repec.orgnih.gov This method utilizes a directing group, such as a silyl (B83357) group, to guide the borylation to the ortho position of the aromatic ring with high regioselectivity. repec.orgnih.gov A notable catalytic system for this transformation involves the use of Ni(cod)2/PMe3/KHMDS. repec.orgnih.gov This approach provides access to ortho-borylated benzylic hydrosilanes, which are versatile intermediates for further synthetic manipulations. repec.orgnih.gov Mechanistic studies, including control experiments and DFT calculations, suggest that this borylation may proceed through an unconventional Ni(II)/Ni(IV) catalytic cycle. repec.orgnih.gov

Nickel catalysts have also proven effective in the borylation of aryl halides and pseudohalides. organic-chemistry.orgsemanticscholar.org Molander and co-workers developed a nickel-catalyzed Miyaura borylation using tetrahydroxydiboron (B82485) (BBA) that exhibits broad functional group tolerance and can be performed at room temperature. organic-chemistry.orgacs.org This method is particularly advantageous as it directly yields boronic acids or their corresponding trifluoroborates, simplifying the purification process. organic-chemistry.org The optimized conditions for this reaction often involve a NiCl2(dppp)/PPh3/DIPEA system in ethanol. organic-chemistry.org

Furthermore, nickel-catalyzed borylation has been extended to other substrates, including aryl and aroyl halides, aryl (silyl)ethers, esters, aldehydes, sulfonates, amines, amides, and carbamates, demonstrating the versatility of nickel catalysis in this field. semanticscholar.org The development of air-stable Ni(II) precatalysts offers a more practical alternative to air-sensitive Ni(0) complexes, enhancing the accessibility of these methods. upenn.edu

Catalyst SystemSubstrate TypeKey Features
Ni(cod)2/PMe3/KHMDSArenes with silyl directing groupsHigh ortho-selectivity, proceeds via a potential Ni(II)/Ni(IV) cycle. repec.orgnih.gov
NiCl2(dppp)/PPh3/DIPEAAryl/heteroaryl halides and pseudohalidesRoom temperature reaction, broad functional group tolerance, direct formation of boronic acids. organic-chemistry.org
NHC-Nickel complexesAryl bromidesModerate yields, utilizes N-heterocyclic carbene ligands. semanticscholar.org
NiCl2(DME)/PCy3·HBF4Aryl 2-pyridyl ethersCleavage of C(aryl)-O bonds. semanticscholar.org
[Ni(COD)2]/PnBu3/NaOtBuAryl ammonium (B1175870) saltsBorylation via C-N bond cleavage. semanticscholar.org

Directed Ortho-Metalation Strategies for Positional Control

Directed ortho-metalation (DoM) is a powerful strategy for achieving regioselective functionalization of aromatic rings. wikipedia.org This technique relies on the use of a directing metalation group (DMG) that coordinates to an organolithium reagent, such as n-butyllithium, and directs deprotonation to the adjacent ortho-position. wikipedia.orgorganic-chemistry.org The resulting aryllithium intermediate can then be trapped with an electrophile, in this case, a boron-containing electrophile like triisopropyl borate, to install the boronic acid functionality. organic-chemistry.org

The effectiveness of a DMG is dependent on its ability to coordinate with the lithium reagent. organic-chemistry.org Strong DMGs include amides, carbamates, and sulfonamides, while moderate DMGs include ethers and amines. organic-chemistry.org The choice of the organolithium reagent and reaction conditions, such as temperature, is also crucial to the success of the DoM reaction. acs.orgyoutube.com For instance, using alkyllithiums at low temperatures (e.g., -78°C) is often necessary to prevent undesired side reactions. acs.org

While DoM is a well-established method, the development of new DMGs and the application of this strategy to a wider range of substrates remain active areas of research. acs.org For example, efforts have been made to develop boron-based DMGs to directly synthesize unusually substituted arylboronic acids, though challenges related to undesired nucleophilic addition to the boron center have been encountered. acs.org

The general principle of DoM can be summarized in the following steps:

Coordination of an organolithium reagent to the heteroatom of the DMG on the aromatic ring. wikipedia.org

Deprotonation of the ortho-proton by the basic alkyllithium, forming an aryllithium intermediate. wikipedia.org

Reaction of the aryllithium with a boron electrophile (e.g., triisopropyl borate) to form a boronate ester. organic-chemistry.org

Hydrolysis of the boronate ester to yield the corresponding arylboronic acid.

Stereoselective and Regioselective Synthesis of Substituted Arylboronic Acids

The synthesis of substituted arylboronic acids with precise control over stereochemistry and regiochemistry is a significant challenge in organic synthesis. Achieving such control is crucial for the preparation of complex and biologically active molecules.

Regioselective Synthesis:

The regioselective synthesis of arylboronic acids often relies on directing group strategies, as discussed in the context of DoM. However, other methods have also been developed. For example, rhodium-catalyzed addition of arylboronic acids to alkynes bearing a pyridine-substituted water-soluble ligand allows for the regioselective construction of trisubstituted olefins. acs.org The pyridine (B92270) moiety is believed to play a key role in controlling the regioselectivity through a chelation-controlled insertion process. acs.org

The selective halogenation of aromatic rings followed by a Suzuki-Miyaura reaction is another effective strategy for achieving regiocontrol in the synthesis of substituted aryl systems. nih.gov

Stereoselective Synthesis:

The stereoselective synthesis of arylboronic acids and their derivatives is often achieved through the use of chiral catalysts or auxiliaries. For instance, the enantioselective addition of arylboronic acids to N-heteroaryl ketones, catalyzed by a rhodium complex with a chiral WingPhos ligand, provides access to chiral α-heteroaryl tertiary alcohols with high enantiomeric excess. rsc.org These products can then be converted to valuable chiral α-hydroxy acids. rsc.org

Another approach involves the photochemical homologation of boronic acids with N-sulfonylhydrazones. This method allows for the synthesis of benzylboronates, and the mild reaction conditions can lead to high diastereoselectivity, particularly when the hydrazone is part of a cyclic system. rsc.org

The development of stereodirecting glycosyl C5-carboxylate esters has enabled the stereoselective synthesis of β-mannuronic acid alginates, showcasing the power of remote stereodirecting effects. acs.org

Practical Considerations in the Synthesis and Isolation of this compound

The practical aspects of synthesizing and purifying ortho-substituted arylboronic acids like this compound are critical for their successful application.

Synthesis:

The choice of synthetic route will depend on the availability of starting materials, desired scale, and required purity. For this compound, a DoM approach starting from a suitable precursor bearing a directing group at the 2-position of the butan-2-ylphenyl moiety would be a logical strategy. Alternatively, a nickel-catalyzed cross-coupling of a corresponding ortho-halo-butan-2-ylbenzene with a boron source could be employed.

Isolation and Purification:

The purification of boronic acids can be challenging due to their physical properties and potential for decomposition. Common purification techniques include:

Recrystallization: This is a widely used method for purifying solid boronic acids. reddit.comresearchgate.net Solvents such as hot water, ethanol, benzene, or ethyl acetate (B1210297) can be effective. reddit.comresearchgate.net

Column Chromatography: While sometimes difficult, silica (B1680970) gel chromatography can be used for the purification of less polar boronic acids. reddit.comresearchgate.net The use of acetone (B3395972) or methanol (B129727) in the eluent has been reported for more polar compounds. researchgate.net Reverse-phase chromatography (C18) has also been attempted, though with limited success in some cases. reddit.com

Derivatization: One effective purification strategy involves converting the crude boronic acid into a more easily purifiable derivative. researchgate.netgoogle.com

Salt Formation: Treating the crude boronic acid with a base (e.g., sodium hydroxide) forms a salt that can be isolated by extraction and then acidified to regenerate the pure boronic acid. google.com

Diethanolamine Adducts: Boronic acids can form crystalline adducts with diethanolamine, which can be isolated and then hydrolyzed to yield the pure boronic acid. reddit.com

Extraction: A sorbitol extraction can be used to selectively pull the free boronic acid into an aqueous layer, leaving impurities in the organic layer. reddit.com

It is important to note that ortho-substituted arylboronic acids can be prone to protodeboronation, especially at high temperatures, which can lead to lower yields. acs.org Therefore, mild reaction and purification conditions are often preferred.

Carbon-Carbon Bond-Forming Cross-Coupling Reactions

General methodologies for carbon-carbon bond formation are extensively documented for a wide array of boronic acids. However, specific examples, data tables, or detailed mechanistic elucidations for this compound are absent from the current body of scientific literature.

Suzuki-Miyaura Coupling: Detailed Mechanistic Elucidation

The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, and its mechanism, involving oxidative addition, transmetalation, and reductive elimination, is well-understood for many arylboronic acids. nih.govkashanu.ac.ir The steric hindrance provided by ortho substituents can significantly influence the rate and efficiency of these steps. beilstein-journals.orgbeilstein-journals.orgresearchgate.net For instance, studies on other ortho-substituted phenylboronic acids have shown that bulky groups can impede the approach of the boronic acid to the metal center, potentially affecting the transmetalation step. beilstein-journals.org However, no specific studies were found that investigate these mechanistic steps for this compound.

Copper-Mediated Cross-Coupling Reactions (e.g., Chan-Lam Coupling)

The Chan-Lam coupling, a copper-mediated reaction for forming carbon-heteroatom bonds, is a valuable synthetic tool. The reaction mechanism is sensitive to the electronic and steric properties of the boronic acid. While general protocols for Chan-Lam couplings of arylboronic acids are known, specific applications and mechanistic investigations involving this compound are not reported in the literature.

Iron-Catalyzed Cross-Coupling Reactions

Iron-catalyzed cross-coupling reactions have emerged as a more sustainable alternative to palladium- or nickel-based systems. nih.gov These reactions often proceed via different mechanisms and can be influenced by the nature of the organoboron reagent. acs.orgnih.gov The literature, however, lacks any specific examples or mechanistic discussions of this compound participating in iron-catalyzed cross-couplings.

Other Transition Metal-Catalyzed Coupling Reactions (e.g., Liebeskind-Srogl, Stille, Sonogashira)

The Liebeskind-Srogl coupling offers a method for the cross-coupling of thioesters with boronic acids. wikipedia.orgnih.govsynarchive.com Similarly, the Stille and Sonogashira couplings are powerful methods for carbon-carbon bond formation. The participation of boronic acids in these reactions is well-documented for a variety of substrates. wikipedia.orgnih.govsynarchive.com However, no specific studies detailing the use or mechanistic aspects of this compound in these transformations could be identified.

Transition-Metal-Free Arylations of Heteroarenes

Recent advancements have led to the development of transition-metal-free methods for the arylation of heteroarenes using arylboronic acids. core.ac.ukmdpi.comdntb.gov.ua These reactions often proceed through different mechanistic pathways, such as those involving arynium ions or radical intermediates. The steric and electronic properties of the boronic acid are crucial for the success of these reactions. nih.gov Despite the growing interest in this area, research specifically employing this compound is not available.

C-H Coupling and C-H Borylation Mechanisms

Direct C-H coupling and C-H borylation are atom-economical methods for the functionalization of organic molecules. nih.gov The steric environment of the boronic acid can play a significant role in the regioselectivity and efficiency of C-H borylation. While there is extensive research on C-H borylation using various borane (B79455) reagents, studies specifically investigating the mechanistic aspects of this compound in C-H coupling or its formation via C-H borylation are not present in the surveyed literature.

Carbon-Heteroatom Bond-Forming Reactions

The formation of carbon-heteroatom bonds is a cornerstone of modern organic synthesis. This compound participates in several such reactions, including ipso-hydroxylation and Chan-Lam type couplings.

Ipso-Hydroxylation to Phenols

The direct conversion of arylboronic acids to phenols, known as ipso-hydroxylation, is a synthetically useful transformation. While specific studies on this compound are not prevalent, general methods for the ipso-hydroxylation of arylboronic acids are well-established. These reactions typically employ an oxidant to replace the boronic acid moiety with a hydroxyl group.

One effective method involves the use of sodium perborate (B1237305) (SPB) as the oxidant. rsc.orgnih.gov This approach can be performed under catalyst-free conditions, often using water as a solvent or even under solvent-free conditions, highlighting its green chemistry credentials. rsc.orgnih.gov The reaction is generally rapid, with high yields of the corresponding phenol (B47542) achieved in minutes. rsc.orgnih.gov Mechanistic studies, including DFT calculations, suggest a nucleophilic attack mechanism. rsc.orgnih.gov

Another metal- and light-free method utilizes (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) as the oxidant at room temperature. nih.gov This transformation proceeds smoothly for a wide range of substituted phenylboronic acids, affording phenols in good to excellent yields. nih.gov Mechanistic investigations indicate that the reaction does not involve free radicals. nih.gov

Table 1: General Conditions for Ipso-Hydroxylation of Arylboronic Acids

OxidantCatalystSolventTemperatureYield Range (%)Reference
Sodium Perborate (SPB)NoneWater or Solvent-freeRoom TemperatureHigh rsc.orgnih.gov
(Diacetoxyiodo)benzeneNoneVariousRoom Temperature55-96 nih.gov

Formation of C-N and C-O Bonds via Chan-Lam Type Reactions

The Chan-Lam coupling, also known as the Chan-Evans-Lam reaction, is a copper-catalyzed cross-coupling of arylboronic acids with amines or alcohols to form carbon-nitrogen (C-N) or carbon-oxygen (C-O) bonds, respectively. st-andrews.ac.ukwikipedia.orgalfa-chemistry.com This reaction is advantageous due to its mild reaction conditions, often proceeding at room temperature and open to the air. wikipedia.orgalfa-chemistry.comorganic-chemistry.org

The generally accepted mechanism involves the formation of a copper(III)-aryl intermediate. wikipedia.org The reaction is initiated by the interaction of the copper(II) catalyst with the amine or alcohol nucleophile. st-andrews.ac.uk Transmetalation with the arylboronic acid, followed by reductive elimination from a copper(III) species, furnishes the desired C-N or C-O bond and a copper(I) species. st-andrews.ac.ukwikipedia.org The catalytic cycle is completed by the reoxidation of copper(I) to copper(II) by an oxidant, often atmospheric oxygen. st-andrews.ac.ukorganic-chemistry.org

While direct examples using this compound are not extensively documented in readily available literature, the broad substrate scope of the Chan-Lam reaction suggests its applicability. alfa-chemistry.comorganic-chemistry.org The steric hindrance of the ortho-butan-2-yl group might influence the reaction rate and yield, a common consideration in cross-coupling reactions. A competing side reaction in Chan-Lam couplings can be the formation of phenols, resulting from a competing C-O bond formation with water present in the reaction system. st-andrews.ac.uk

Derivatization to Boronic Esters and Amides

This compound can be readily converted into its corresponding boronic esters and amides. These derivatives often exhibit enhanced stability and are crucial intermediates in various synthetic applications. wiley-vch.desigmaaldrich.com

Boronic esters, such as the pinacol ester, are commonly synthesized by the reaction of the boronic acid with a diol, like pinacol, often with the removal of water. wiley-vch.de These esters are generally stable, crystalline solids that are amenable to purification by chromatography. sigmaaldrich.com The IUPAC nomenclature for these cyclic derivatives includes terms like dioxaborolanes for five-membered rings and dioxaborinanes for six-membered rings. wiley-vch.de

The formation of boronic amides, or diazaborolidines, involves the reaction of the boronic acid with a diamine. wiley-vch.de These derivatives are also valuable in organic synthesis. The derivatization of boronic acids into esters and amides is often a key strategy to modulate their reactivity and to make them suitable for specific reaction conditions, such as in iterative cross-coupling reactions where MIDA (N-methyliminodiacetic acid) boronates are employed. sigmaaldrich.com

Multi-Component Reactions (MCRs) Featuring Arylboronic Acids

Multi-component reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a new product containing substantial portions of all the reactants, are powerful tools for building molecular complexity. Arylboronic acids, including by extension this compound, can participate in such reactions.

For instance, the Ugi four-component reaction (Ugi-4CR) has been utilized to synthesize complex molecules incorporating a boronic acid moiety. rsc.org This reaction typically involves an aldehyde, an amine, a carboxylic acid, and an isocyanide. By employing a building block that contains a boronic acid group, libraries of diverse compounds can be generated efficiently. rsc.orgnih.gov The development of bis-boronic acids for applications like saccharide sensing has been achieved through MCR strategies. rsc.orgresearchgate.net The ability to incorporate the boronic acid function into complex scaffolds via MCRs highlights the versatility of this functional group in combinatorial chemistry and drug discovery. nih.gov

Conjugate Additions and Homologation Reactions

Arylboronic acids can participate in conjugate addition reactions to α,β-unsaturated carbonyl compounds, a process that forms a new carbon-carbon bond at the β-position. organic-chemistry.org These reactions are typically catalyzed by transition metals, with rhodium and palladium being common choices. organic-chemistry.org

While specific examples with this compound are not readily found, the general reaction is well-established for a variety of arylboronic acids. organic-chemistry.org The reaction conditions can often be tuned to be mild and tolerate a wide range of functional groups. organic-chemistry.org For example, rhodium-catalyzed 1,4-additions of arylboronic acids to acrylic acid have been successfully carried out in water. organic-chemistry.org

Homologation reactions, which involve the extension of a carbon chain, can also utilize boronic acid derivatives. Although detailed studies specifically on the homologation of this compound are scarce, the general reactivity of boronic esters in such transformations is known.

Halodeboronation Reactions for Functional Group Interconversion

Halodeboronation is a reaction where the boronic acid group is replaced by a halogen (F, Cl, Br, I). This transformation is a valuable method for the synthesis of aryl halides. researchgate.netresearchgate.net The reaction typically proceeds via an ipso-substitution pathway. researchgate.netresearchgate.net

While often catalyzed by copper salts, mechanistic studies have revealed that the role of the copper catalyst can be that of a Lewis base, activating the boronic acid to form a boronate species which is more susceptible to electrophilic attack by the halogen source. researchgate.netresearchgate.net In fact, the reaction can often be promoted by other Lewis bases in the absence of copper. researchgate.netresearchgate.net Common electrophilic halogenating agents include N-halosuccinimides (NXS). researchgate.net This reaction provides a straightforward route to introduce a halogen atom onto the aromatic ring, which can then be used in a plethora of subsequent transformations.

Advanced Spectroscopic and Analytical Methodologies for Characterization and Mechanistic Studies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural analysis of boronic acids in solution. By probing the magnetic properties of atomic nuclei, it provides a detailed map of the molecular structure.

A combination of ¹H, ¹³C, and ¹¹B NMR experiments allows for the unambiguous confirmation of the structure of [2-(butan-2-yl)phenyl]boronic acid and its reaction products.

¹H NMR: The proton NMR spectrum provides information on the number and environment of hydrogen atoms. For this compound, the aromatic protons typically appear as a complex multiplet in the range of 7.3-7.8 ppm. chemicalbook.com The protons of the sec-butyl group would have characteristic shifts and splitting patterns, and the acidic protons of the B(OH)₂ group often appear as a broad singlet, which can exchange with deuterium (B1214612) in solvents like D₂O.

¹³C NMR: The carbon NMR spectrum reveals the number of unique carbon environments. The carbon atom attached to the boron (C-B) is of particular interest and its chemical shift provides evidence of the substitution pattern.

¹¹B NMR: As boron has NMR-active isotopes (¹¹B and ¹⁰B), ¹¹B NMR is especially powerful for studying boronic acids. nih.gov The chemical shift in ¹¹B NMR is highly sensitive to the coordination number and geometry of the boron atom. A trigonal planar (sp² hybridized) boronic acid, such as this compound, typically shows a broad signal around 30 ppm. rsc.orgspectrabase.com Upon forming a tetrahedral (sp³ hybridized) boronate ester by reacting with a diol, this signal shifts significantly upfield to a range of 3-15 ppm. mdpi.comresearchgate.netnsf.gov This clear distinction allows for the direct monitoring of reactions and the characterization of intermediates and products. nih.govresearchgate.net

NucleusTypical Chemical Shift (ppm)Description
¹H7.3 - 7.8Aromatic protons (multiplet)
¹H~0.8 - 2.8sec-Butyl group protons (multiplets)
¹HBroadB(OH)₂ protons (exchangeable)
¹³C~125 - 145Aromatic carbons
¹³CNot observedCarbon directly bonded to boron (quadrupolar broadening)
¹³C~15 - 40sec-Butyl group carbons
¹¹B~30Trigonal boronic acid (sp²)
¹¹B3 - 15Tetrahedral boronate ester (sp³)

This is an interactive data table based on typical values for ortho-substituted phenylboronic acids.

Dynamic NMR (D-NMR) techniques are used to study molecular processes that occur on the NMR timescale. For this compound, this can include:

Rotational Barriers: The steric hindrance from the ortho sec-butyl group can create a significant energy barrier to rotation around the C-B bond. D-NMR can be used to measure this barrier.

Binding Kinetics: The reversible formation of boronate esters with diols is a dynamic equilibrium. nsf.gov By analyzing the NMR spectra at various temperatures and concentrations, it is possible to determine the kinetic and thermodynamic parameters (e.g., association and dissociation rates, equilibrium constants) of these binding events. mdpi.comresearchgate.net ¹¹B NMR is particularly suited for these studies, as the chemical shifts of the free boronic acid and the boronate ester are distinct, allowing for the quantification of each species at equilibrium. nih.gov

Mass Spectrometry (MS) for Reaction Pathway Analysis and Product Confirmation

Mass spectrometry is a critical tool for determining the molecular weight of this compound and confirming its identity in reaction mixtures. nih.gov Techniques like Electrospray Ionization (ESI) and Matrix-Assisted Laser Desorption/Ionization (MALDI) are commonly employed. nih.gov

A known challenge in the MS analysis of boronic acids is their tendency to undergo dehydration to form cyclic trimeric anhydrides, known as boroxines. nih.govacs.org This can complicate the mass spectrum by showing a peak corresponding to the trimer instead of, or in addition to, the monomer. To circumvent this, derivatization is often used. Reacting the boronic acid with a diol, such as pinacol (B44631) or 2,2-dihydroxymethyl-1,3-propanediol, forms a stable boronate ester that is less prone to dehydration and easier to analyze. nih.govacs.org Alternatively, certain MALDI matrices, like 2,5-dihydroxybenzoic acid (DHB), can form adducts with the boronic acid in-situ, preventing boroxine (B1236090) formation and simplifying analysis. nih.gov

Tandem mass spectrometry (MS/MS) can provide further structural information by fragmenting the parent ion and analyzing the resulting daughter ions, which helps in the detailed characterization of complex reaction products. waters.comscirp.org

X-ray Crystallography for Solid-State Structure Determination and Co-Crystal Analysis

X-ray crystallography provides definitive information about the three-dimensional structure of a molecule in the solid state. For arylboronic acids, a common structural motif is the formation of a hydrogen-bonded dimer, where two molecules are linked by two pairs of O-H···O hydrogen bonds, creating a stable eight-membered ring. rsc.orgelectronicsandbooks.com

In the case of ortho-substituted phenylboronic acids like this compound, the steric bulk of the substituent significantly influences the crystal packing. rsc.org The substituent causes a notable twist between the plane of the phenyl ring and the plane of the C-B(OH)₂ group. This dihedral angle is typically in the range of 34–75° for ortho-substituted analogs. rsc.org While these compounds still favor the formation of dimers, the interconnection between these dimeric units can differ from that of the unsubstituted phenylboronic acid, sometimes leading to the formation of infinite ribbons within the crystal lattice. rsc.orgelectronicsandbooks.com Co-crystal analysis, where the boronic acid is crystallized with another molecule (like a diol), can provide direct evidence of intermolecular interactions and the geometry of the resulting complex. nih.gov

ParameterTypical Value for ortho-Substituted Phenylboronic Acids
Crystal SystemMonoclinic or Orthorhombic
Space Groupe.g., P2₁/c, Pccn
Primary Supramolecular MotifHydrogen-bonded dimer
C-B Bond Length1.57–1.59 Å
B-O Bond Length~1.37 Å
Phenyl/BO₂ Dihedral Angle34° – 75°

This is an interactive data table based on published data for structurally similar compounds. rsc.org

Spectrophotometric and Fluorometric Techniques in Molecular Recognition and Sensing Studies

Arylboronic acids are widely exploited in the design of chemical sensors, particularly for carbohydrates and other diol-containing compounds. rsc.orgarizona.edu This application is based on the change in the electronic properties of the molecule upon binding.

The sensing mechanism relies on the change in hybridization of the boron atom from a Lewis acidic sp² state in the free boronic acid to an sp³ state in the tetrahedral boronate ester formed upon complexation with a diol. rsc.org This change in coordination and geometry alters the electronic communication between the boronic acid group and the phenyl ring. If the phenyl ring is part of a fluorophore, this binding event can modulate its photophysical properties, leading to a change in fluorescence intensity or wavelength (a "turn-on" or "turn-off" response). frontiersin.org Spectrophotometric (UV-Vis) methods can also be used, as the binding event can cause a shift in the absorption spectrum. frontiersin.org These techniques provide a sensitive method for detecting the presence and concentration of specific analytes in solution. mdpi.commdpi.com

Electrochemical Methods for Sensing Applications

Electrochemical techniques offer another powerful platform for developing sensors based on boronic acids. rsc.orgnih.gov By immobilizing this compound or a derivative onto an electrode surface, a sensor can be created where the binding of an analyte is converted into a measurable electrical signal. researchgate.netmdpi.com

The principle is similar to that of fluorescent sensors: the binding of a diol to the boronic acid moiety changes the local chemical environment at the electrode surface. researchgate.net This can be detected in several ways:

Cyclic Voltammetry (CV): If the molecule contains a redox-active group (like ferrocene), its oxidation or reduction potential can shift upon analyte binding. researchgate.net

Electrochemical Impedance Spectroscopy (EIS): The binding of a target molecule can alter the impedance (resistance to alternating current) at the electrode-solution interface.

Field-Effect Transistors (FETs): Boronic acid-functionalized transistors can detect the change in charge distribution that occurs upon binding a charged analyte, leading to a change in the transistor's current-voltage characteristics. nih.gov

These electrochemical methods are highly sensitive and provide an attractive route for the development of portable and reusable sensors for a variety of biologically and environmentally important molecules. rsc.orgresearchgate.net

Theoretical and Computational Investigations of 2 Butan 2 Yl Phenyl Boronic Acid

Quantum Chemical Studies on Electronic Structure and Reactivity (e.g., DFT, Ab Initio Methods)

Quantum chemical methods like Density Functional Theory (DFT) and ab initio calculations are powerful tools for exploring the molecular properties of organoboron compounds. tandfonline.comnih.gov These methods allow for the optimization of molecular geometries and the calculation of various electronic descriptors. For a molecule like [2-(butan-2-yl)phenyl]boronic acid, DFT methods, particularly using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p)), can provide reliable insights into its structure and electronic properties. lodz.pl

These computational approaches are essential for understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the nature of the carbon-boron bond. The calculated properties help in predicting the molecule's reactivity in various chemical transformations. organic-chemistry.org

Analysis of the Boron Center's Lewis Acidity

Boronic acids are recognized as Lewis acids due to the electron-deficient nature of the boron atom, which possesses a vacant p-orbital. nih.govnih.gov The Lewis acidity is a critical factor influencing their role in catalysis and molecular recognition. The boron atom in its neutral, trigonal planar (sp² hybridized) state can accept a pair of electrons, typically from a Lewis base like a hydroxide (B78521) ion, to form a more stable tetrahedral (sp³ hybridized) boronate species. lodz.plnih.gov

The Lewis acidity of the boron center in this compound is modulated by the electronic effects of its substituents. The butan-2-yl group at the ortho position is an alkyl substituent, which is generally considered to be weakly electron-donating through an inductive effect. This effect increases the electron density on the phenyl ring and, to a lesser extent, on the boron atom. Compared to unsubstituted phenylboronic acid, this electron-donating nature would be expected to slightly decrease the Lewis acidity of the boron center, making it a weaker Lewis acid.

Computational studies on related systems, such as 2,6-diarylphenylboronic acids, have shown that both through-space and solvation effects can significantly influence Lewis acidity, sometimes in complex and counterintuitive ways. nih.govresearchgate.netsemanticscholar.org For this compound, while the inductive effect is primary, steric factors could also play a role in its interaction with Lewis bases.

Conformational Analysis and Steric Effects of the Butan-2-yl Substituent

The presence of a bulky butan-2-yl (or sec-butyl) group at the ortho position to the boronic acid moiety introduces significant steric hindrance. Conformational analysis, which can be effectively performed using DFT calculations, is crucial for understanding the molecule's preferred three-dimensional structure and its impact on reactivity.

The rotation around the C-B bond and the C-C bond connecting the phenyl ring to the butyl group will be restricted. The bulky nature of the sec-butyl group is expected to force the boronic acid group [-B(OH)₂] to adopt a conformation that minimizes steric clash. In many ortho-substituted phenylboronic acids, the boronic acid group is twisted out of the plane of the phenyl ring. rsc.org This torsion angle would be significant in this compound to avoid unfavorable interactions between the hydroxyl groups of the boronic acid and the alkyl chain of the butyl group.

This steric hindrance has profound implications for its reactivity. For instance, in palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, the bulky ortho substituent can hinder the transmetalation step, potentially requiring specialized catalysts or reaction conditions to achieve high yields. researchgate.netrsc.orgnih.gov

Acidity (pKa) Prediction and Environmental Effects (Solvation Models)

The acidity of a boronic acid, quantified by its pKa value, is a measure of its ability to donate a proton. In the context of boronic acids, this process is more accurately described as the acceptance of a hydroxide ion from the aqueous medium to form the tetrahedral boronate anion [R-B(OH)₃]⁻, with the equilibrium being highly dependent on the pH of the solution. researchgate.net Computational methods, often employing solvation models like the Polarizable Continuum Model (PCM), can predict pKa values with reasonable accuracy. lodz.pl

Influence of Substituents on pKa Values

The pKa of a phenylboronic acid is highly sensitive to the electronic nature of the substituents on the phenyl ring. researchgate.net Electron-withdrawing groups (EWGs) stabilize the resulting negative charge on the boronate anion, thereby increasing the acidity and lowering the pKa value. Conversely, electron-donating groups (EDGs) destabilize the anion, leading to decreased acidity and a higher pKa. researchgate.net

The butan-2-yl group is an EDG. Therefore, it is predicted that This compound will be a weaker acid (have a higher pKa) than unsubstituted phenylboronic acid (pKa ≈ 8.8). wikipedia.org The relationship between substituent electronic properties and pKa for many substituted phenylboronic acids can often be described by the Hammett equation. researchgate.net

Below is a table comparing the expected pKa of this compound with other representative phenylboronic acids based on general substituent effects.

CompoundSubstituentElectronic EffectExpected pKa (relative to Phenylboronic acid)
Phenylboronic Acid-HNeutral~8.8
(2-Formylphenyl)boronic acid bldpharm.com-CHO (ortho)Electron-WithdrawingLower
(4-Trifluoromethylphenyl)boronic acid-CF₃ (para)Strong Electron-WithdrawingLower
This compound -CH(CH₃)CH₂CH₃ (ortho)Electron-DonatingHigher
(4-Methoxyphenyl)boronic acid-OCH₃ (para)Electron-DonatingHigher

This table is illustrative, based on established chemical principles of substituent effects.

Acidity Changes upon Boronate Ester Formation

Boronic acids reversibly react with diols to form cyclic boronate esters. This reaction is fundamental to their use as sensors for saccharides and as protecting groups in synthesis. wikipedia.org The formation of a boronate ester significantly alters the electronic environment of the boron atom.

Upon forming a five- or six-membered cyclic ester, the boron atom becomes more electron-deficient, which generally increases its Lewis acidity. Consequently, the resulting boronate ester is a stronger acid (has a lower pKa) than the parent boronic acid. This means that at a given pH, the equilibrium will favor the formation of the anionic tetrahedral boronate ester more readily than for the free boronic acid. This change in acidity is a key principle behind pH-dependent binding and release mechanisms in boronic acid-based systems. researchgate.net

Mechanistic Pathways of Boronic Acid-Involved Reactions

This compound, as a typical arylboronic acid, is expected to participate in a variety of well-established organometallic reactions, most notably the Suzuki-Miyaura cross-coupling. nih.govchemicalbook.com The general mechanism for this reaction involves a catalytic cycle with a palladium complex.

The key steps in the Suzuki-Miyaura coupling are:

Oxidative Addition: The active Pd(0) catalyst reacts with an organohalide (Ar-X) to form a Pd(II) complex.

Transmetalation: The organic group from the boronic acid (or its corresponding boronate) is transferred to the palladium center. This step typically requires activation of the boronic acid with a base to form the more nucleophilic boronate anion [Ar-B(OH)₃]⁻.

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated to form the new C-C bond (the biaryl product), regenerating the Pd(0) catalyst. organic-chemistry.org

For This compound , the significant steric bulk of the ortho-sec-butyl group would primarily impact the transmetalation and reductive elimination steps. rsc.org The steric hindrance can slow down the rate of these steps or favor alternative decomposition pathways, such as β-hydride elimination if applicable. rsc.org Overcoming these steric challenges often requires the use of specialized, bulky phosphine (B1218219) ligands on the palladium catalyst that can facilitate the difficult coupling. researchgate.net Similar steric considerations apply to other reactions, such as Chan-Lam coupling for C-N or C-O bond formation.

Transition State Analysis in Cross-Coupling and Catalytic Cycles

While no specific transition state analysis for cross-coupling reactions involving this compound has been published, the general mechanism of the Suzuki-Miyaura cross-coupling reaction is well-established and provides a framework for understanding its likely catalytic cycle. This reaction is a cornerstone of carbon-carbon bond formation in modern organic synthesis. The catalytic cycle, typically employing a palladium catalyst, involves three key steps: oxidative addition, transmetalation, and reductive elimination.

The bulky ortho-butan-2-yl group in this compound is expected to exert a significant steric influence on the transition states of these steps.

Table 1: Postulated Influence of the ortho-butan-2-yl Group on Suzuki-Miyaura Catalytic Steps

Catalytic StepGeneral DescriptionPredicted Impact of the ortho-butan-2-yl Group
Oxidative Addition The palladium(0) catalyst inserts into the bond of an organohalide, forming a palladium(II) complex.The butan-2-yl group is not directly involved in this step with the aryl halide.
Transmetalation The organic group from the boronic acid is transferred to the palladium(II) center, displacing the halide. This is often the rate-determining step.The steric hindrance from the bulky butan-2-yl group could slow down the rate of transmetalation by impeding the optimal approach and geometry of the boronate complex to the palladium center. This may necessitate higher reaction temperatures or longer reaction times.
Reductive Elimination The two organic groups on the palladium(II) center couple, and the C-C bond is formed, regenerating the palladium(0) catalyst.The steric bulk of the butan-2-yl group could influence the rate of reductive elimination. In some cases, bulky groups can accelerate this step by promoting the collapse of the palladium complex.

Role of Ancillary Ligands and Solvents in Reaction Mechanisms

The choice of ancillary ligands on the metal catalyst and the solvent system is critical in overcoming the challenges posed by sterically hindered substrates like this compound.

Ancillary Ligands:

Bulky and electron-rich phosphine ligands are commonly employed in Suzuki-Miyaura couplings of sterically demanding substrates. These ligands can stabilize the palladium catalyst and facilitate the key steps of the catalytic cycle. For a substrate like this compound, ligands such as those from the Buchwald or Fu families (e.g., SPhos, XPhos, RuPhos) would likely be effective. These ligands possess the necessary bulk to promote reductive elimination and can enhance the solubility and stability of the catalytic species.

Table 2: Potential Ligand and Solvent Choices for Cross-Coupling of this compound

ParameterRole in the ReactionExamples for Sterically Hindered Substrates
Ancillary Ligands Stabilize the catalyst, influence reaction rates, and control selectivity.Buchwald phosphine ligands (SPhos, XPhos), Fu ligands (e.g., P(t-Bu)3), N-heterocyclic carbenes (NHCs).
Solvents Solubilize reactants and catalysts, influence the rate of transmetalation.Aprotic polar solvents like dioxane, tetrahydrofuran (B95107) (THF), and toluene (B28343) are commonly used. The choice can affect the equilibrium of boronic acid species in solution.

Solvent Effects:

The solvent plays a crucial role in the activation of the boronic acid. The equilibrium between the boronic acid, its boronate form (formed by reaction with a base), and its trimeric anhydride (B1165640) form (boroxine) is solvent-dependent. In polar aprotic solvents, the formation of the active boronate species is generally favored, which is essential for efficient transmetalation. For this compound, a solvent system that can effectively solvate the bulky nonpolar butan-2-yl group while still promoting the formation of the reactive boronate would be optimal.

Intermolecular Interactions and Co-Crystal Design Principles

The solid-state structure of phenylboronic acids is governed by strong intermolecular hydrogen bonds, typically leading to the formation of dimers or extended chain motifs. In this compound, the boronic acid group, -B(OH)₂, can act as a hydrogen bond donor and acceptor.

The primary structural motif expected for this compound in the solid state is a hydrogen-bonded dimer, where two molecules are linked through a pair of O-H···O hydrogen bonds between their boronic acid groups.

The bulky ortho-butan-2-yl group is likely to influence the packing of these dimeric units in the crystal lattice. Its size and conformational flexibility will dictate how the molecules arrange themselves to minimize steric clashes, potentially leading to less dense packing compared to less substituted phenylboronic acids.

Co-crystal Design:

The principles of co-crystal engineering can be applied to this compound to create new solid forms with tailored properties. The boronic acid moiety is an excellent hydrogen bonding group, making it a reliable synthon for forming co-crystals with molecules containing complementary functional groups, such as pyridines, amides, or carboxylic acids.

Table 3: Potential Co-crystal Formers with this compound

Co-former Functional GroupPotential Hydrogen Bonding Interaction
Pyridine (B92270)O-H···N
Carboxylic AcidO-H···O=C
AmideO-H···O=C and N-H···O

The design of co-crystals with this compound would need to account for the steric influence of the butan-2-yl group. This group could be exploited to create specific voids or channels within the crystal structure, which could be useful for applications such as host-guest chemistry. Furthermore, the formation of an intramolecular hydrogen bond between one of the hydroxyl groups of the boronic acid and the π-system of the phenyl ring, while less common, is a possibility that could influence its conformation and interaction with co-formers.

Future Research Directions and Emerging Applications

Design and Synthesis of Novel Catalytic Systems Utilizing [2-(butan-2-yl)phenyl]boronic Acid Derivatives

The unique structural features of this compound make it a compelling candidate for the development of novel catalytic systems. Boronic acids are recognized as versatile organocatalysts, capable of activating hydroxyl groups to facilitate a range of chemical transformations. researchgate.net The steric hindrance provided by the ortho-butan-2-yl group can be leveraged to impart high levels of selectivity in catalyzed reactions.

Future research could focus on incorporating this moiety into more complex ligand architectures for asymmetric catalysis. The bulky substituent could create a specific chiral pocket around a metal center, influencing the enantioselectivity of reactions such as conjugate additions or hydrogenations. researchgate.net Furthermore, derivatives of this compound could serve as catalysts for dehydrative condensation reactions, such as amidation and esterification, where the steric bulk may prevent catalyst deactivation and control substrate access to the active site. researchgate.netnih.gov The development of borinic acid catalysts derived from this compound could also be explored, as borinic acids often exhibit enhanced Lewis acidity and unique reactivity profiles. nih.govmdpi.com

Table 1: Potential Catalytic Applications for this compound Derivatives

Catalytic Application Potential Role of the Butan-2-yl Group Relevant Reaction Types
Asymmetric Catalysis Inducing stereoselectivity through steric hindrance in a chiral ligand environment. Conjugate additions, Aldol reactions, Friedel-Crafts alkylations.
Selective Acylation/Esterification Controlling regioselectivity in polyol functionalization by sterically blocking certain hydroxyl groups. Monoacylation of carbohydrates, selective esterification of diols. nih.gov
Dehydrative Condensations Enhancing catalyst stability and modulating substrate scope. Amide bond formation, ester synthesis.
Beckmann Rearrangement Acting as a Lewis acid catalyst to promote rearrangement of oximes to amides. nih.gov Synthesis of functionalized amides.

Innovations in Supramolecular Architectures with Tunable Responsiveness

In the field of supramolecular chemistry, the self-assembly of molecules into larger, ordered structures is governed by non-covalent interactions. The introduction of a bulky, hydrophobic butan-2-yl group onto a phenylboronic acid scaffold offers a tool for directing these assembly processes. This substituent can influence π–π stacking interactions and introduce steric constraints that guide the formation of specific supramolecular architectures such as gels, vesicles, or polymers. acs.orgelsevier.com

A promising research avenue is the creation of stimuli-responsive materials. Boronic acids are known to form reversible covalent bonds with diols, a process that is often pH-dependent. researchgate.net By designing polymer systems incorporating this compound, it may be possible to create materials whose macroscopic properties (e.g., viscosity, swelling) can be tuned by the addition of sugars or changes in pH and temperature. researchgate.netrsc.org The hydrophobic nature of the butan-2-yl group could enhance temperature responsiveness, leading to the development of "smart" gels or nanoparticles for applications in drug delivery or soft robotics.

Development of Advanced Sensing Platforms and Detection Mechanisms

Boronic acids are a cornerstone of sensor technology due to their ability to bind reversibly with diol-containing molecules, most notably saccharides, and with anions like fluoride. nih.govingentaconnect.comnih.gov The development of sensors based on this compound could lead to new platforms with tailored selectivity and sensitivity. While the butan-2-yl group itself is not a signaling unit, its steric and electronic influence on the adjacent boronic acid can modulate binding affinities.

Future work could involve integrating this compound with a fluorophore to create a fluorescent sensor. The binding of an analyte, such as glucose, to the boronic acid moiety can alter the electronic properties of the system, leading to a change in fluorescence intensity or wavelength via mechanisms like photoinduced electron transfer (PET) or internal charge transfer (ICT). acs.orgbath.ac.uk The steric hindrance from the ortho-substituent might enhance selectivity for specific saccharides by creating a more defined binding pocket.

Table 2: Potential Sensing Mechanisms and Analytes

Sensing Mechanism Target Analyte Role of this compound
Fluorescence (PET/ICT) Saccharides (e.g., glucose) Recognition element; butan-2-yl group fine-tunes binding selectivity. acs.orgbath.ac.uk
Colorimetry Diols, Catechols Forms colored complexes upon binding, with selectivity influenced by steric factors.
Electrochemical Sensing Dopamine, other catechols Modulates the electrochemical potential upon analyte binding.
Anion Sensing Fluoride nih.gov Binds fluoride, inducing a spectroscopic change in an attached reporter group.

Expanding the Scope of this compound in Complex Organic Molecule Synthesis

This compound is a valuable building block in organic synthesis, primarily through the Suzuki-Miyaura cross-coupling reaction. amerigoscientific.comkashanu.ac.ir This reaction is a powerful method for forming carbon-carbon bonds. kashanu.ac.irnih.gov The presence of a bulky ortho-substituent can have a profound impact on the reaction's outcome. It can slow the rate of transmetalation, which can be exploited to achieve regioselective couplings in substrates with multiple reactive sites. beilstein-journals.org

An important future direction is the use of this compound in the synthesis of atropisomers—molecules that are chiral due to hindered rotation around a single bond. The significant steric barrier imposed by the butan-2-yl group during a Suzuki-Miyaura coupling can lead to the formation of axially chiral biaryl compounds, which are of great interest in medicinal chemistry and materials science. beilstein-journals.org Research into optimizing reaction conditions to control the atropselective synthesis of such complex molecules is a key area for exploration.

Integration of Boronic Acid Chemistry with Flow Chemistry and Automated Synthesis

Modern synthetic chemistry is increasingly moving towards automated and continuous-flow processes to improve efficiency, safety, and scalability. wikipedia.orgchemistryworld.com The synthesis of boronic acids, which can involve unstable organolithium or Grignard intermediates, is particularly well-suited to flow chemistry. nih.govresearchgate.net A flow process for synthesizing this compound would allow for the safe handling of reactive intermediates at non-cryogenic temperatures with short residence times, facilitating rapid and scalable production. researchgate.net

Furthermore, boronic acid derivatives, such as MIDA (N-methyliminodiacetic acid) boronates, are exceptionally stable and compatible with automated synthesis platforms. amerigoscientific.com These platforms enable the iterative coupling of building blocks to assemble complex molecules in a programmable, assembly-line fashion. illinois.eduunimi.it Integrating this compound into such automated workflows could accelerate the discovery of new pharmaceuticals and materials by rapidly generating libraries of complex, sterically hindered compounds for screening. wikipedia.org

Computational-Experimental Synergies for Rational Design and Discovery

The synergy between computational modeling and experimental work is crucial for accelerating chemical innovation. rsc.org Computational tools, particularly density functional theory (DFT), can provide deep insights into the properties and reactivity of this compound. biorxiv.orgnih.gov DFT calculations can be used to predict key parameters such as pKa values, which are critical for designing sensors and catalysts. nih.govmdpi.com

Future research should employ computational studies to:

Model Reaction Mechanisms: Elucidate the transition states in Suzuki-Miyaura couplings or catalytic cycles to understand the origins of selectivity imparted by the butan-2-yl group. rsc.orgrsc.org

Predict Binding Affinities: Screen the binding of this compound with various saccharides or other analytes to guide the development of highly selective sensors.

Design Novel Catalysts: Rationally design new ligands and catalysts based on this scaffold and predict their catalytic performance before undertaking laborious experimental synthesis. pnnl.gov

This integrated approach, where computational predictions guide experimental efforts, will enable a more efficient and targeted exploration of the full potential of this compound and its derivatives. acs.org

Q & A

Q. What are the primary synthetic routes for [2-(butan-2-yl)phenyl]boronic acid?

The synthesis of this compound typically involves metal-catalyzed borylation or cross-coupling reactions . Key methods include:

  • C-H borylation : Transition-metal catalysts (e.g., Ir or Rh) activate aryl C-H bonds in the presence of pinacolborane (HBpin), enabling direct functionalization of the aromatic ring .
  • Suzuki-Miyaura coupling : Aryl halides or triflates react with boronic acid precursors (e.g., bis(pinacolato)diboron) under palladium catalysis to introduce the boronic acid group .
  • Alkylation of pre-functionalized boronic esters : The butan-2-yl substituent can be introduced via alkylation of a boronate ester intermediate under basic conditions .

Q. How is Suzuki-Miyaura cross-coupling applied using this compound?

This compound serves as a boron nucleophile in Suzuki reactions to form biaryl or aryl-alkenyl bonds. Methodological considerations include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for electron-rich or sterically hindered substrates.
  • Base optimization : Na₂CO₃ or CsF to facilitate transmetallation.
  • Solvent compatibility : Dioxane or THF at 80–100°C for efficient coupling .

Q. What characterization techniques are essential for verifying the purity and structure of this compound?

  • ¹¹B NMR spectroscopy : Confirms the presence of the boronic acid group (δ ~30 ppm for free acid; δ ~10 ppm for boronate esters) .
  • HPLC-MS : Detects trace impurities (e.g., boroxins or unreacted precursors) at sub-ppm levels using reversed-phase columns and ESI ionization .
  • X-ray crystallography : Resolves steric effects of the butan-2-yl group on molecular packing .

Advanced Research Questions

Q. How can researchers address challenges in isolating this compound due to boroxin formation?

Boronic acids readily dehydrate to form boroxins (cyclotrimers) under elevated temperatures or low humidity. Mitigation strategies include:

  • Stabilization with diols : Adding pinacol or ethylene glycol prevents cyclization by forming stable boronate esters .
  • Low-temperature purification : Flash chromatography at <25°C minimizes decomposition .
  • Lyophilization : Freeze-drying aqueous solutions retains the monomeric form .

Q. What mechanistic insights explain the regioselectivity of rhodium-catalyzed additions involving this compound?

Rhodium catalysts (e.g., [RhCl(cod)]₂) enable conjugate additions to α,β-unsaturated carbonyl compounds. The butan-2-yl group influences regioselectivity via:

  • Steric effects : Bulky substituents direct addition to the β-position.
  • Electronic effects : Electron-donating alkyl groups enhance nucleophilicity at the boron center.
  • Transmetallation kinetics : Rate-determining transfer of the aryl group from boron to Rh dictates site specificity .

Q. How can LC-MS/MS methods be optimized for quantifying trace impurities of this compound in drug intermediates?

  • Column selection : Use C18 columns with 2.6 µm particle size for high resolution.
  • Ionization parameters : ESI in negative ion mode with 30 V fragmentor voltage enhances sensitivity for boronates .
  • Validation metrics : Ensure LOD <0.1 ppm, LOQ <0.3 ppm, and recovery rates of 90–110% under ICH Q2(R1) guidelines .

Q. What role does this compound play in designing enzyme inhibitors?

The boronic acid moiety acts as a transition-state analog for hydrolytic enzymes (e.g., proteases or glycosidases). Applications include:

  • Tubulin polymerization inhibition : Mimics the cis-stilbene scaffold of combretastatin A-4, forming reversible covalent bonds with tubulin’s β-subunit (IC₅₀ ~21 µM) .
  • Serine protease targeting : Boron forms tetrahedral intermediates with catalytic serine residues, as seen in β-lactamase inhibitors .

Q. How do steric and electronic properties of the butan-2-yl group influence reactivity in cross-coupling reactions?

  • Steric hindrance : The branched alkyl chain reduces coupling efficiency with bulky electrophiles (e.g., ortho-substituted aryl halides).
  • Electron donation : Alkyl groups increase electron density at the boron center, enhancing transmetallation rates in Pd-catalyzed reactions .

Methodological Design Considerations

Q. What experimental conditions optimize the stability of this compound in aqueous solutions?

  • pH control : Maintain solutions at pH 7–9 to prevent acid-catalyzed boroxin formation.
  • Chelating agents : Add EDTA to sequester metal ions that catalyze decomposition .
  • Storage : –20°C under nitrogen atmosphere in amber vials .

Q. How can researchers leverage this compound in supramolecular chemistry?

Applications include:

  • Sacchide sensing : Forms reversible esters with diols for glucose detection (cf. boronic acid-functionalized carbon dots) .
  • Covalent organic frameworks (COFs) : Acts as a node in polymer networks via Suzuki polycondensation .

Contradictions and Data Gaps

  • Synthetic yields : C-H borylation offers higher atom economy but lower yields (~60%) compared to cross-coupling (~85%) due to competing side reactions .
  • Biological activity : While some studies report potent enzyme inhibition (e.g., tubulin), others note reduced efficacy in vivo due to rapid hydrolysis .

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